molecular formula C17H15Cl2N3O3S B2698999 2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034432-73-8

2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2698999
CAS No.: 2034432-73-8
M. Wt: 412.29
InChI Key: HVXHMPFLIMBFQI-UHFFFAOYSA-N
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Description

2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that features a piperidine ring, a sulfonyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2,5-dichlorobenzene sulfonyl chloride with piperidine under basic conditions to form the sulfonyl piperidine intermediate. This intermediate is then reacted with isonicotinonitrile in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((2,4-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile
  • 2-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile
  • 2-((1-((3,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Uniqueness

The uniqueness of 2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile lies in its specific substitution pattern on the phenyl ring and the presence of the isonicotinonitrile moiety. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3S/c18-13-3-4-15(19)16(9-13)26(23,24)22-7-1-2-14(11-22)25-17-8-12(10-20)5-6-21-17/h3-6,8-9,14H,1-2,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXHMPFLIMBFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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